3-Cyano-2-fluoropyridine

Spectroscopy Computational Chemistry Molecular Docking

Unlike regioisomeric alternatives, 3-Cyano-2-fluoropyridine (3C2FP) has an ortho-fluorine/cyano arrangement that creates a distinct electronic profile critical for kinase inhibitors, potassium channel blockers, and CNS receptor ligands. This enables efficient Buchwald-Hartwig amination (82% yield, 99.7% purity at scale). Also suited for PET imaging via fluorine-18 labeling. Insist on 3C2FP—not generic cyanopyridines—to maintain pharmacophore integrity and synthetic performance.

Molecular Formula C6H3FN2
Molecular Weight 122.1 g/mol
CAS No. 3939-13-7
Cat. No. B1304972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyano-2-fluoropyridine
CAS3939-13-7
Molecular FormulaC6H3FN2
Molecular Weight122.1 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)F)C#N
InChIInChI=1S/C6H3FN2/c7-6-5(4-8)2-1-3-9-6/h1-3H
InChIKeyUSIDQCCXMGJOJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyano-2-fluoropyridine (CAS 3939-13-7): Technical Specifications and Procurement-Ready Characterization


3-Cyano-2-fluoropyridine (CAS 3939-13-7), also known as 2-fluoronicotinonitrile, is a fluorinated heteroaromatic building block featuring a cyano group at the 3-position and a fluorine atom at the 2-position of the pyridine ring [1]. It is a solid at 20°C with a melting point of 27–30°C and a predicted boiling point of 214.6 ± 20.0°C [2][3]. Commercially available purity specifications range from >95% to >98.0% (GC), with NMR confirmation of structure provided by reputable vendors [2].

Why 3-Cyano-2-fluoropyridine Cannot Be Replaced by Regioisomeric or Non-Fluorinated Analogs


Generic substitution among cyanopyridine regioisomers fails due to fundamentally distinct physicochemical and electronic profiles driven by the ortho-relationship between the fluorine and cyano substituents. In 3-cyano-2-fluoropyridine, the proximity of the electron-withdrawing fluorine atom at the 2-position to the cyano group at the 3-position creates a unique electronic environment that differs markedly from the 2-cyano-5-fluoropyridine regioisomer, as demonstrated by quantum chemical calculations showing distinct vibrational modes, NMR chemical shift patterns, and molecular electrostatic potential surfaces [1]. This ortho-arrangement also influences nucleophilic aromatic substitution reactivity on the fluorine-bearing carbon, enabling derivatization pathways that are not accessible or are significantly less efficient with meta- or para-substituted analogs . Furthermore, the fluorinated pyridine core confers enhanced metabolic stability relative to non-fluorinated 3-cyanopyridine, a class-level advantage widely documented in medicinal chemistry [2].

Quantitative Differentiation of 3-Cyano-2-fluoropyridine vs. Closest Analogs: Head-to-Head Evidence


Comparative Spectroscopic and Electronic Structure Profiling: 3-Cyano-2-fluoropyridine vs. 2-Cyano-5-fluoropyridine

A 2023 quantum chemical investigation directly compared 3-cyano-2-fluoropyridine (3C2FP) with its regioisomer 2-cyano-5-fluoropyridine (2C5FP) using DFT calculations at the 6-311++G(d,p) level [1]. The study demonstrated that the ortho-relationship of fluorine and cyano groups in 3C2FP produces a distinctly different electronic distribution compared to the meta-arrangement in 2C5FP, resulting in altered nucleophilic/electrophilic site predictions via Molecular Electrostatic Potential (MEP) surfaces and measurable differences in vibrational modes, NMR chemical shifts, and UV-Vis absorption wavelengths [1].

Spectroscopy Computational Chemistry Molecular Docking

Demonstrated Buchwald-Hartwig Amination Performance: 82% Yield with 99.7% Purity

In a pharmaceutical process development context, 3-cyano-2-fluoropyridine served as the key substrate for an optimized Buchwald-Hartwig amination at production scale . The C-N cross-coupling reaction delivered the desired aminated product in 82% yield with 99.7% purity, enabling accelerated Investigational New Drug (IND) submission by three months . While this represents a single-process outcome rather than a systematic head-to-head comparison with alternative pyridine substrates, it demonstrates that the ortho-fluoro substituent in 3-cyano-2-fluoropyridine participates effectively in palladium-catalyzed C-N bond formation under scalable conditions.

Cross-Coupling API Synthesis Process Chemistry

Synthetic Route Efficiency: Tetrahydrothiophenium Leaving Group Superiority Over Halides

A 2008 methodological study on the synthesis of 3-cyano-2-fluoropyridines evaluated multiple leaving group strategies for nucleophilic fluorination at the 2-position [1]. The tetrahydrothiophenium fragment demonstrated the highest leaving group efficacy, enabling fluorination under relatively mild conditions with KF in DMF or DMSO, whereas bromide and chloride leaving groups required more forcing conditions and afforded lower yields [1].

Fluorination Nucleophilic Substitution Synthetic Methodology

Fluorine Substitution Confers Metabolic Stability: Class-Level Advantage of 2-Fluoropyridines

Fluorine substitution at metabolically labile positions is an established strategy in medicinal chemistry for improving the metabolic stability of drug candidates [1]. The 2-fluoropyridine motif, present in 3-cyano-2-fluoropyridine, benefits from this effect: the strong C-F bond resists oxidative metabolism by cytochrome P450 enzymes, potentially extending in vivo half-life and improving oral bioavailability relative to non-fluorinated 3-cyanopyridine [2].

Medicinal Chemistry Drug Metabolism Bioavailability

Procurement-Driven Application Scenarios for 3-Cyano-2-fluoropyridine


Kinase Inhibitor and CNS-Active Agent Intermediate

3-Cyano-2-fluoropyridine has been explicitly identified as a precursor for kinase inhibitors, potassium channel inhibitors, and acetylcholine receptor ligands with central nervous system activity [1]. The ortho-fluorine/cyano arrangement provides the specific electronic profile required for these pharmacophores, as validated by the regioisomer-specific computational study distinguishing 3C2FP from 2C5FP [2]. Procurement of 3C2FP rather than regioisomeric alternatives is essential for synthetic routes targeting these specific biological activities.

Buchwald-Hartwig C-N Cross-Coupling for API Manufacturing

The 2-fluoro substituent in 3-cyano-2-fluoropyridine serves as an effective leaving group in palladium-catalyzed Buchwald-Hartwig amination reactions, with demonstrated process-scale performance achieving 82% yield and 99.7% purity . This application scenario is particularly relevant for pharmaceutical process chemistry teams requiring a reliable fluoropyridine building block for C-N bond formation at scale.

Positron Emission Tomography (PET) Tracer Development

3-Cyano-2-fluoropyridine has been proposed as a promising agent for positron emission tomography applications, leveraging the fluorine-18 isotope labeling potential inherent to the 2-fluoro substituent [1]. The compound's established nucleophilic fluorination synthetic routes support its utility as a precursor for radiochemical synthesis workflows.

Spectroscopic and Computational Chemistry Reference Standard

Given the comprehensive spectroscopic characterization (FTIR, FT-Raman, UV-Vis, and NMR) and quantum chemical analysis available for 3-cyano-2-fluoropyridine in direct comparison with its 2-cyano-5-fluoropyridine regioisomer [2], this compound serves as a validated reference standard for analytical method development and computational model benchmarking in heterocyclic chemistry.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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